Apcin - 300815-04-7

Apcin

Catalog Number: EVT-259490
CAS Number: 300815-04-7
Molecular Formula: C13H14Cl3N7O4
Molecular Weight: 438.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Apcin is a small molecule that acts as a selective inhibitor of Cell Division Cycle 20 (CDC20) [, , ]. CDC20 is a critical regulatory protein involved in the cell cycle, specifically in the activation of the Anaphase Promoting Complex/Cyclosome (APC/C) [, , , , , ]. The APC/C is an E3 ubiquitin ligase that targets specific proteins for degradation, thereby controlling the progression of cells from metaphase to anaphase during mitosis [, , , , , ]. Apcin disrupts the interaction between CDC20 and APC/C, leading to cell cycle arrest and potentially apoptosis [, , , , , , , , ].

Future Directions
  • Developing more potent and specific CDC20 inhibitors: While Apcin serves as a valuable research tool, there is a need for more potent and specific CDC20 inhibitors with improved pharmacological properties [, , ]. This will facilitate more precise manipulation of CDC20 activity and potentially lead to the development of clinically relevant inhibitors for cancer treatment.

  • Exploring the therapeutic potential of Apcin in combination therapies: Combining Apcin with other anti-cancer agents could enhance its therapeutic efficacy [, ]. Studies investigating synergistic effects between Apcin and conventional chemotherapy or targeted therapies are warranted.

  • Investigating the role of CDC20 in other diseases: While Apcin is primarily used in cancer research, CDC20 is involved in other cellular processes beyond cell cycle regulation []. Exploring the potential of Apcin in studying the role of CDC20 in other diseases, such as neurodegenerative disorders or inflammatory conditions, could reveal novel therapeutic avenues.

  • Conducting detailed structure-activity relationship studies: Further structure-activity relationship studies on Apcin and its analogs are needed to optimize its binding affinity and selectivity for CDC20 [, , , ]. This information can guide the development of next-generation CDC20 inhibitors with improved potency and specificity.

proTAME

  • Compound Description: proTAME is a small-molecule inhibitor of the Anaphase Promoting Complex/Cyclosome (APC/C), which is a ubiquitin ligase that regulates cell cycle progression. It functions by preventing the binding of the APC/C-activating proteins Cdc20 and Cdh1 to the APC/C. [, , , , ]
  • Relevance: proTAME and Apcin are both inhibitors of the APC/C, though they target different aspects of its activity. proTAME is a more potent inhibitor than Apcin, and the combination of the two has been shown to have synergistic effects in inducing mitotic arrest and cell death. [, ]

GSK1215101A

  • Compound Description: GSK1215101A is a small-molecule inhibitor of the bromodomain and extra-terminal domain (BET) protein BRD4. []
  • Relevance: While not structurally related to Apcin, GSK1215101A is relevant in the context of exploring combination therapies for Acute Myeloid Leukemia (AML). Research suggests that combining GSK1215101A with Omaveloxolone, a drug that induces NRF2 activation and NF-κB inhibition, enhances the apoptotic effects and inhibits colony formation in AML stem and progenitor cells. [] This highlights the potential for combination therapies involving Apcin and other targeted agents in AML treatment.

Omaveloxolone

  • Compound Description: Omaveloxolone is a drug that activates NRF2, a transcription factor involved in antioxidant response, and inhibits NF-κB, a key regulator of inflammation. []
  • Relevance: While not structurally related to Apcin, Omaveloxolone is relevant due to its synergistic effects when combined with the BRD4 inhibitor GSK1215101A in AML cells. [] This suggests a potential avenue for exploring combination therapies involving Apcin and other agents that modulate cellular pathways implicated in AML.

2,2,2-trichloro-1-aryl carbamate derivatives

  • Compound Description: These compounds are a series of derivatives based on the structural modification of Apcin. Compound 9f, a notable example from this series, exhibits greater potency than Apcin in inhibiting cancer cell growth. []
  • Relevance: These derivatives are structurally related to Apcin and were designed to improve upon its anti-cancer activity. Compound 9f, in particular, demonstrates the potential for structural modification of Apcin to enhance its therapeutic properties. []

Ureido-based Apcin Analogues

  • Compound Description: This series of compounds are modifications of the Apcin structure, incorporating a ureido group. Some analogues, particularly those with purine substitutions, demonstrate enhanced anti-proliferative activity compared to Apcin. []
  • Relevance: These analogues are structurally related to Apcin and were developed to improve its specificity and potency towards Cdc20. Compound 27, a ureido-based analogue with a purine substitution, exhibits potent antitumor activity and strong binding affinity to Cdc20. []

ZINC000004098930

  • Compound Description: ZINC000004098930 is a natural ligand identified through bioinformatics analysis as a potential inhibitor of CDC20. It exhibits favorable pharmacological properties, including low hepatotoxicity and carcinogenicity compared to Apcin. []
  • Relevance: This natural ligand presents a potential alternative to Apcin for targeting CDC20. Its favorable safety profile compared to Apcin highlights its potential as a therapeutic agent for TNBC. []
Source and Classification

Apcin is derived from modifications of various chemical scaffolds, particularly those related to pyrimidine and thiazole derivatives. It is classified as a Cdc20 inhibitor, which places it within the broader category of small-molecule inhibitors targeting cell cycle regulators. The compound has been synthesized and evaluated for its biological activity against several cancer cell lines, indicating its potential utility in cancer treatment.

Synthesis Analysis

The synthesis of Apcin involves several key steps that utilize various chemical reactions to construct its molecular framework. The following outlines the primary synthetic pathway:

  1. Starting Materials: The synthesis typically begins with commercially available compounds such as metronidazole or 4-morpholineethanol.
  2. Formation of Active Ester: The initial reaction involves the treatment of these starting materials with p-nitrophenyl chloroformate in the presence of triethylamine as a base in dry dichloromethane, yielding an active ester with an efficiency of 85-95% .
  3. Ammonolysis: This active ester undergoes ammonolysis using aqueous ammonia in methanol at low temperatures (10 °C), providing carbamate derivatives with yields ranging from 80% to 84% .
  4. Chlorination and Substitution: A halogen hydrate is then reacted with the carbamate at elevated temperatures (110 °C) to form a key intermediate, which is subsequently chlorinated using thionyl chloride and pyridine .
  5. Final Steps: The final compound is obtained through nucleophilic substitution reactions involving various amines under controlled conditions, achieving yields between 21-46% over two steps .

This multi-step synthesis allows for the generation of Apcin analogs with varying biological activities, facilitating structure-activity relationship studies.

Molecular Structure Analysis

The molecular structure of Apcin is characterized by several functional groups that contribute to its biological activity. Key features include:

  • Pyrimidine Core: Central to Apcin's structure is a pyrimidine ring, which plays a crucial role in its interaction with Cdc20.
  • Chloro and Amino Substituents: The presence of chloro groups and amino substituents enhances its binding affinity to target proteins.
  • Three-Dimensional Configuration: Crystallographic studies have shown that Apcin occupies the D-box-binding pocket on Cdc20's WD40 domain, indicating specific interactions that are critical for its inhibitory function .

The detailed structural analysis provides insights into how modifications can enhance potency and selectivity against cancer cell lines.

Chemical Reactions Analysis

Apcin participates in various chemical reactions that are essential for its synthesis and biological activity:

  • Nucleophilic Substitution: This reaction type is pivotal during the final stages of synthesis where amines are introduced into the molecular framework.
  • Chlorination Reactions: Chlorination using thionyl chloride introduces electrophilic chlorine atoms that are vital for subsequent reactions leading to active compounds.
  • Ammonolysis: The conversion of esters to carbamates through ammonolysis is a critical step that influences yield and purity.

These reactions highlight Apcin's synthetic versatility and its ability to form stable interactions with biological targets.

Mechanism of Action

Apcin exerts its biological effects primarily through inhibition of Cdc20, which regulates the anaphase-promoting complex/cyclosome (APC/C). The mechanism involves:

  1. Binding Affinity: Apcin binds to Cdc20 with a dissociation constant (Kd) around 236 μM, indicating moderate affinity compared to other designed analogs .
  2. Disruption of Protein Interactions: By occupying the D-box-binding pocket on Cdc20, Apcin disrupts normal protein-protein interactions necessary for cell cycle progression.
  3. Induction of Apoptosis in Cancer Cells: This disruption leads to cell cycle arrest and apoptosis in various cancer cell lines, demonstrating its potential as an anticancer agent.

The detailed understanding of these interactions aids in optimizing Apcin derivatives for enhanced efficacy.

Physical and Chemical Properties Analysis

Apcin exhibits several notable physical and chemical properties:

  • Solubility: Solubility studies indicate that modifications can significantly enhance solubility, which is critical for bioavailability.
  • Stability: The compound's stability under physiological conditions has been assessed, showing resilience against hydrolysis and degradation.
  • Melting Point and Purity: Characterization techniques such as High-Performance Liquid Chromatography (HPLC) have confirmed high purity levels (>98%) for synthesized batches .

These properties are essential for evaluating Apcin's suitability for therapeutic applications.

Applications

Apcin has significant potential applications in scientific research and clinical settings:

  • Cancer Therapeutics: As a Cdc20 inhibitor, Apcin is being explored as a treatment option for various cancers, particularly those characterized by dysregulated cell cycle progression.
  • Drug Development: Ongoing research focuses on synthesizing new analogs with improved potency and selectivity based on structure-activity relationship studies.
  • Biological Research Tools: Apcin can serve as a valuable tool for studying cell cycle dynamics and the role of Cdc20 in tumorigenesis.

Properties

CAS Number

300815-04-7

Product Name

Apcin

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate

Molecular Formula

C13H14Cl3N7O4

Molecular Weight

438.6 g/mol

InChI

InChI=1S/C13H14Cl3N7O4/c1-8-19-7-9(23(25)26)22(8)5-6-27-12(24)21-10(13(14,15)16)20-11-17-3-2-4-18-11/h2-4,7,10H,5-6H2,1H3,(H,21,24)(H,17,18,20)

InChI Key

ZEXHXVOGJFGTRX-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1CCOC(=O)NC(C(Cl)(Cl)Cl)NC2=NC=CC=N2)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

Apcin;

Canonical SMILES

CC1=NC=C(N1CCOC(=O)NC(C(Cl)(Cl)Cl)NC2=NC=CC=N2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.